molecular formula C5Cl6O B11962530 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- CAS No. 2514-52-5

2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro-

Cat. No.: B11962530
CAS No.: 2514-52-5
M. Wt: 288.8 g/mol
InChI Key: QFIIFFRWCNYRLM-UHFFFAOYSA-N
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Description

Properties

CAS No.

2514-52-5

Molecular Formula

C5Cl6O

Molecular Weight

288.8 g/mol

IUPAC Name

2,3,4,4,5,5-hexachlorocyclopent-2-en-1-one

InChI

InChI=1S/C5Cl6O/c6-1-2(7)4(8,9)5(10,11)3(1)12

InChI Key

QFIIFFRWCNYRLM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(C1=O)(Cl)Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- can be achieved through several methods. One common approach involves the chlorination of cyclopentenone. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted cyclopentenones, while reduction can produce partially chlorinated cyclopentenones .

Scientific Research Applications

Synthetic Chemistry

2-Cyclopenten-1-one is primarily utilized as an electrophile in several organic reactions:

  • Diels-Alder Reactions : It participates in cycloaddition reactions to form complex cyclic structures. This is crucial in the synthesis of natural products and pharmaceuticals.
  • Michael Additions : The compound acts as an acceptor in Michael addition reactions with various nucleophiles, facilitating the formation of new carbon-carbon bonds.
  • Phosphoniosilylation : This reaction involves the addition of phosphonates to the compound, leading to the formation of silyl enol ethers which are useful intermediates in organic synthesis .

Environmental Chemistry

The degradation and transformation of hexachlorocyclopentadiene in aqueous environments have been extensively studied:

  • Photodegradation Studies : Research indicates that HCCPD is highly photoreactive. Under sunlight exposure, it degrades rapidly with a half-life of less than four minutes. The primary degradation products include various chlorinated cyclopentenones and acids .
  • Toxicological Profiles : Studies have highlighted the potential health risks associated with HCCPD exposure. It has been linked to respiratory issues and other health effects in laboratory animals .

Case Study 1: Synthesis of Cycloadducts

A study demonstrated the use of 2-cyclopenten-1-one in synthesizing cycloadducts through Diels-Alder reactions. The results showed high yields and selectivity for the desired products, showcasing its utility as a building block in organic synthesis.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental fate of hexachlorocyclopentadiene revealed its persistence and toxicity in aquatic systems. The study assessed its degradation pathways and identified several toxic metabolites that pose risks to aquatic life.

Data Tables

Application AreaDescriptionKey Findings
Synthetic ChemistryUsed as an electrophile for various organic reactionsHigh yields in Diels-Alder and Michael additions
Environmental ChemistryStudied for its photodegradation and toxicological effectsRapid degradation under sunlight; toxic metabolites identified
Health ImpactEvaluated for respiratory and other health effectsLinked to adverse health outcomes in animal studies

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Cyclic Ketones

Hexachloro-2,5-cyclohexadien-1-one (CAS 599-52-0)
  • Formula : C₆Cl₆O
  • Molecular Weight : 300.76 g/mol
  • Structure: A cyclohexadienone ring with six chlorine substituents.
  • Comparison: Higher molecular weight and altered ring geometry (cyclohexadienone vs. cyclopentenone) may reduce volatility but increase steric hindrance. Limited acute toxicity data available; structurally analogous but lacks detailed comparative studies .
4-(Dichloromethylene)-1,2,3,3,5,5-hexachlorocyclopentene (CAS 3424-05-3)
  • Formula : C₆Cl₈
  • Molecular Weight : 355.69 g/mol
  • Structure : Cyclopentene derivative with eight chlorine atoms and a dichloromethylene group.
  • Comparison: Additional chlorination and a methylene group increase molecular weight by ~23% compared to the target compound. No toxicity data provided, but higher chlorine content may enhance environmental persistence .

Chlorinated Biphenyls and Cyclohexanes

2,2',4,4',5,5'-Hexachlorobiphenyl (2,4,5-HCB)
  • Formula : C₁₂H₄Cl₆
  • Molecular Weight : 360.88 g/mol
  • Structure : Biphenyl core with six chlorines.
  • Comparison :
    • Bioaccumulation : Shown to persist in adipose tissues of mammals (dogs, monkeys) due to lipophilicity .
    • Toxicity : Lower acute toxicity (oral LD₅₀ >430 mg/kg in rabbits) but chronic effects include endocrine disruption, unlike the target compound’s acute corrosivity .
γ-Hexachlorocyclohexane (Lindane, CAS 58-89-9)
  • Formula : C₆H₆Cl₆
  • Molecular Weight : 290.83 g/mol
  • Structure : Cyclohexane with six axial-equatorial chlorines.
  • Comparison: Application: Widely used as an insecticide vs. the target compound’s undefined industrial role. Toxicity: Lower acute lethality (oral LD₅₀ in rats: 88–190 mg/kg) but notorious for environmental persistence and bioaccumulation .

Functionalized Chlorinated Compounds

5,6,7,8,9,9-Hexachloro-1,2,3,4,4a,5,8,8a-octahydro-5,8-methano-2,3-naphthalenedicarboxylic Acid
  • Structure: Norbornene-derived dicarboxylic acid with six chlorines.
  • Comparison: Application: Used as a lubricant additive, highlighting functional versatility vs. the target compound’s reactive ketone group . Toxicity: Not explicitly reported, but ester derivatives suggest lower acute hazards compared to the target compound’s corrosivity .

Key Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Acute Oral LD₅₀ (rat) Key Hazards Applications
Target Compound C₅Cl₆O 288.75 178 mg/kg Corrosive, teratogen, Cl⁻ emissions Industrial intermediate?
Hexachloro-2,5-cyclohexadien-1-one C₆Cl₆O 300.76 N/A Limited data Unknown
2,4,5-Hexachlorobiphenyl C₁₂H₄Cl₆ 360.88 >430 mg/kg (rabbit) Endocrine disruptor, bioaccumulative Historical electrical insulator
γ-Hexachlorocyclohexane (Lindane) C₆H₆Cl₆ 290.83 88–190 mg/kg Neurotoxic, persistent pollutant Pesticide

Biological Activity

2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- (CAS Number: 2514-52-5) is a chlorinated cyclopentene derivative with significant biological implications. This compound has been studied for its toxicological effects and potential environmental impact. Understanding its biological activity is crucial for assessing risks associated with exposure and its behavior in ecological systems.

  • Molecular Formula : C5_5Cl6_6O
  • Molecular Weight : 288.77 g/mol
  • Density : 1.88 g/cm³
  • Boiling Point : 249.4°C at 760 mmHg
  • Flash Point : 102.2°C

Biological Activity Overview

The biological activity of hexachlorocyclopentadiene (HCCPD), a related compound, provides insights into the potential effects of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro-. HCCPD has been shown to exhibit various toxicological effects in laboratory studies.

Toxicological Effects

  • Respiratory Effects :
    • Exposure to high levels can cause respiratory irritation and discomfort. Symptoms include sore throat and shortness of breath .
    • In animal studies, inhalation of HCCPD vapors resulted in lung damage and severe breathing difficulties .
  • Organ Toxicity :
    • Studies indicate that HCCPD can affect the liver and kidneys. Increased protein levels in urine and elevated blood compounds suggest potential organ damage following exposure .
    • Ingestion of HCCPD has led to stomach lining damage and cellular harm in various organs in animal models .
  • Reproductive and Developmental Effects :
    • Current research does not provide conclusive evidence regarding the reproductive toxicity of HCCPD in humans .
  • Carcinogenic Potential :
    • The Department of Health and Human Services has determined that HCCPD does not cause cancer in laboratory animals under specific study conditions . However, further studies are needed to evaluate its long-term effects.

Environmental Impact

Research indicates that HCCPD has a moderate potential for bioaccumulation in aquatic ecosystems. In a model ecosystem study involving various organisms such as snails and water fleas, HCCPD was shown to evaporate rapidly from soil surfaces after application . The compound's degradation products include higher molecular weight compounds that may also possess biological activity.

Case Studies

  • Aquatic Toxicity Study :
    • A study on goldfish injected with radiolabeled HCCPD indicated a biphasic elimination pattern with a half-life of approximately 7 days. The majority of the compound was eliminated through biotransformation processes .
  • Soil Interaction Study :
    • After applying HCCPD to soil, the cumulative evaporation observed over two weeks showed that most volatilization occurred within the first day. This rapid release highlights the compound's potential for atmospheric transport and subsequent ecological impacts .

Summary Table of Biological Effects

Effect TypeObservations
Respiratory Effects Irritation; shortness of breath
Organ Toxicity Liver and kidney damage; stomach lining irritation
Reproductive Effects Insufficient data on human toxicity
Carcinogenic Potential Not classified as a carcinogen in animal studies
Environmental Persistence Moderate bioaccumulation potential

Q & A

Q. What are the established synthetic routes for 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- (HCCPD), and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves chlorination of cyclopentadiene derivatives under controlled conditions. For example, Plate et al. (1957) demonstrated the use of Iotsich reagent (organomagnesium compounds) with chlorinated cyclopentenyl precursors to achieve hexachloro-substituted products . Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). NIST-standardized IR spectroscopy (10% in CCl₄ or CS₂) is critical for identifying structural fingerprints, such as carbonyl stretching (~1700 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

Q. How does the stereochemistry of HCCPD influence its reactivity in organic reactions?

Methodological Answer: The planar structure of the cyclopentenone ring and electron-withdrawing Cl substituents create electrophilic sites at the carbonyl and adjacent carbons. Steric hindrance from the hexachloro arrangement (2,3,4,4,5,5) directs nucleophilic attacks preferentially to the less hindered positions. Computational modeling (e.g., ACD/Labs Percepta) predicts regioselectivity, which can be experimentally verified using kinetic studies with nucleophiles like amines or thiols .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or IR) from different studies on HCCPD be reconciled?

Methodological Answer: Discrepancies often arise from solvent effects, isomerization, or trace impurities. For example, IR spectra in CCl₄ vs. CS₂ show shifts in carbonyl absorption due to solvent polarity . To resolve ambiguities:

  • Perform variable-temperature NMR to detect dynamic isomerization.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion clusters (e.g., [M+Cl]⁻ adducts).
  • Cross-reference with NIST’s Standard Reference Database 69 for validated spectral libraries .

Q. What experimental designs are optimal for studying HCCPD’s environmental degradation pathways?

Methodological Answer: Controlled photolysis (UV-Vis irradiation in aqueous/organic matrices) and microbial degradation assays (e.g., using Pseudomonas spp.) are common. Key steps:

  • Monitor degradation products via LC-MS/MS with electrospray ionization (ESI).
  • Quantify intermediates like pentachlorocyclopentenone using isotope dilution.
  • Assess reaction kinetics under varying pH and oxygen levels to model environmental persistence .

Q. How do computational models (e.g., DFT) predict HCCPD’s toxicity mechanisms, and how can these be experimentally validated?

Methodological Answer: Density functional theory (DFT) calculations predict electrophilic reactivity indices (e.g., Fukui functions) to identify sites prone to glutathione conjugation. Experimental validation involves:

  • Incubating HCCPD with hepatic microsomes and analyzing metabolites via LC-HRMS.
  • Measuring cytotoxicity in vitro (e.g., HepG2 cells) with ROS assays to confirm oxidative stress pathways .

Data Contradiction Analysis

Q. Why do reported melting points and solubility values for HCCPD vary across literature sources?

Methodological Answer: Variations arise from polymorphic forms or impurities. For example, the α-isomer (planar) vs. β-isomer (twisted) exhibit different melting points. To address this:

  • Recrystallize HCCPD from hexane/acetone mixtures to isolate pure polymorphs.
  • Use differential scanning calorimetry (DSC) to characterize thermal transitions.
  • Cross-check solubility in standardized solvents (e.g., isooctane) per EPA guidelines .

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